5-(4-Fluoro-3-methylphenyl)-5-oxovaleric acid
Overview
Description
“5-(4-Fluoro-3-methylphenyl)-5-oxovaleric acid” is a compound that contains a carboxylic acid group (-COOH), a ketone group (C=O), a fluorine atom attached to a benzene ring, and a methyl group (-CH3) also attached to the benzene ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzene ring, the fluorine atom, and the methyl group on the benzene ring, as well as the 5-oxovaleric acid moiety. The exact structure would depend on the specific arrangement and connectivity of these groups .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including those typical of carboxylic acids and ketones. For example, the carboxylic acid group could participate in acid-base reactions, and the ketone group could undergo addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in the compound being acidic. The compound is likely to be solid at room temperature .
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Biological Activity and Metabolism Studies
This compound also finds applications in the study of biological activity and metabolism. In a study exploring the metabolic activity in adipose tissues, related compounds like 3-methyl-2-oxovaleric acid were found to be crucial in understanding metabolic pathways. These compounds are involved in systemic energy expenditure and adipose tissue metabolism, providing insights into metabolic diseases and potential therapeutic targets (Anna Whitehead et al., 2021).
Antibacterial and Antituberculosis Applications
Oxovanadium complexes with fluoroquinolone ligands, which are related to 5-(4-Fluoro-3-methylphenyl)-5-oxovaleric acid, have shown significant antibacterial and antituberculosis activities. These complexes have been studied for their potential in treating bacterial infections and tuberculosis, demonstrating the compound's relevance in medicinal chemistry and drug development (Sanjay B. Gajera et al., 2015).
Photodynamic Therapy Applications
In the field of photodynamic therapy, derivatives of 5-aminolevulinic acid, a structurally related compound, have been used for treating nasopharyngeal carcinoma. This indicates the potential of 5-(4-Fluoro-3-methylphenyl)-5-oxovaleric acid in similar therapeutic applications, where its derivatives could be used in targeted cancer therapies (C. Betz et al., 2002).
Chemical Analysis and Method Development
This compound is also significant in developing analytical methods for chemical analysis. Its derivatives are used as standards or reference compounds in various chromatographic and spectroscopic methods. For instance, methods for determining impurities in related compounds, such as 5-chlorovaleroyl chloride, have been developed, highlighting the compound's importance in analytical chemistry (L. Tang et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-8-7-9(5-6-10(8)13)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRLZILYDPUEQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640549 | |
Record name | 5-(4-Fluoro-3-methylphenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-methylphenyl)-5-oxovaleric acid | |
CAS RN |
898765-95-2 | |
Record name | 4-Fluoro-3-methyl-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Fluoro-3-methylphenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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